molecular formula C14H11N3O2 B072543 5-Nitro-2-p-tolyl-1H-benzoimidazole CAS No. 1571-90-0

5-Nitro-2-p-tolyl-1H-benzoimidazole

Cat. No. B072543
CAS RN: 1571-90-0
M. Wt: 253.26 g/mol
InChI Key: AAMPIRQLXWIYCV-UHFFFAOYSA-N
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Description

5-Nitro-2-p-tolyl-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a member of the benzoimidazole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 5-Nitro-2-p-tolyl-1H-benzoimidazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biological effects, including anti-inflammatory and antitumor activities.

Biochemical And Physiological Effects

Studies have shown that 5-Nitro-2-p-tolyl-1H-benzoimidazole has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antitumor activity by inducing cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Nitro-2-p-tolyl-1H-benzoimidazole in laboratory experiments is its high fluorescence intensity, which makes it an excellent tool for imaging biological systems. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment to perform fluorescence microscopy.

Future Directions

There are several potential future directions for the study of 5-Nitro-2-p-tolyl-1H-benzoimidazole. One area of interest is the development of new synthesis methods that can produce the compound more efficiently. Additionally, there is a need for more research into the mechanism of action of the compound and its potential applications in medicine and agriculture. Finally, studies are needed to investigate the potential environmental impact of the compound and its degradation products.

Synthesis Methods

The synthesis of 5-Nitro-2-p-tolyl-1H-benzoimidazole can be achieved through various methods. One of the most common methods involves the reaction of 2-p-tolyl-1H-benzoimidazole with nitric acid in the presence of a catalyst. This method produces a high yield of the compound and is relatively simple to perform.

Scientific Research Applications

5-Nitro-2-p-tolyl-1H-benzoimidazole has been extensively studied for its potential applications in scientific research. One of the areas of interest is its use as a fluorescent dye for imaging biological systems. The compound has been shown to have high fluorescence intensity and good photostability, making it an excellent candidate for use in fluorescence microscopy.

properties

IUPAC Name

2-(4-methylphenyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMPIRQLXWIYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-p-tolyl-1H-benzoimidazole

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